REACTION_CXSMILES
|
O=[N:2][NH2:3].Cl.C(N(CC)CC)C.[C:12]1([CH3:19])[C:13]([CH3:18])=[CH:14][CH:15]=[CH:16][CH:17]=1>>[CH:18]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:19]=[N:3][N:2]=1 |f:1.2|
|
Name
|
|
Quantity
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0.66 g
|
Type
|
reactant
|
Smiles
|
O=NN
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
|
the solvent evaporated in vacuo
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Type
|
ADDITION
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Details
|
Diethyl ether was added to the residue
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Type
|
FILTRATION
|
Details
|
the resulting solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NN=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |